molecular formula C6H9N3 B11784692 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11784692
M. Wt: 123.16 g/mol
InChI Key: DDLWZSFJIRREQD-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a pyrrole derivative characterized by a dihydropyrrole ring substituted with an amino group at position 4, a methyl group at position 1, and a nitrile group at position 2.

Properties

IUPAC Name

4-amino-1-methyl-2,5-dihydropyrrole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-9-3-5(2-7)6(8)4-9/h3-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLWZSFJIRREQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=C(C1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-buten-2-one with a nitrile source in the presence of a base. The reaction is carried out under reflux conditions to facilitate the cyclization and formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the pyrrole ring significantly influence melting points, solubility, and thermal stability. For example:

Compound Name Substituents Melting Point (°C) Yield (%) Key Observations
4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile 1-Me, 4-NH₂, 3-CN Not reported Likely moderate solubility due to polar NH₂ and CN groups.
6g () 1-Cyclohexylamino, 3-CN, 4-benzoyl 216–218 95 High thermal stability from bulky cyclohexyl and benzoyl groups .
4-((5-Fluoropyridin-2-yl)amino) derivative () 1-Me, 2,5-dioxo, 3-CN, 4-(5-F-pyridinyl) 68 Fluorine substituent enhances electronic properties for potential bioactivity .
3j () 1-Me, 2-Ph, 3-CN, 4-amino 228–230 87 Phenyl group increases rigidity and melting point .
4-Methyl-5-(4-nitrobenzylidene) derivative () 4-NO₂-benzylidene, 2-oxo, 3-CN Nitro group enhances π-π stacking and redox activity .

Key Trends :

  • Bulky substituents (e.g., benzyl, cyclohexyl) increase melting points and thermal stability.
  • Electron-withdrawing groups (e.g., NO₂, CN) improve crystallinity and intermolecular interactions.
  • Polar groups (NH₂, OMe) enhance solubility in polar solvents .

Structural and Crystallographic Insights

  • Molecular Geometry: In 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile (), the dihedral angle between the pyrrole and phenyl ring is 53.6°, with C–H⋯O/C interactions stabilizing the 3D lattice . The target compound’s methyl group may reduce steric hindrance, allowing tighter packing.
  • Hydrogen Bonding: Amino and nitrile groups in analogues participate in N–H⋯N/O bonds, critical for crystal engineering .

Biological Activity

4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS Number: 1629508-36-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
IUPAC NameThis compound
CAS Number1629508-36-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially influencing several biochemical pathways.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have been studied for their ability to inhibit cancer cell growth. For instance, pyrrole derivatives have shown effectiveness against various cancer cell lines by interfering with growth factor signaling pathways .
  • Antibacterial Properties : Pyrrole-containing compounds have been recognized for their antibacterial activities. Studies indicate that certain derivatives demonstrate significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, some pyrrole derivatives have been designed as tyrosine kinase inhibitors, which are crucial in cancer therapy .

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor properties of a series of pyrrole derivatives, including those structurally related to this compound. The results indicated that these compounds inhibited the proliferation of various cancer cell lines with IC50 values ranging from 1.0×1081.0\times 10^{-8} M to 1.6×1081.6\times 10^{-8} M, highlighting their potential as anticancer agents .

Case Study 2: Antibacterial Activity

In another investigation, a series of pyrrole derivatives were tested for antibacterial activity against common pathogens. The results showed minimum inhibitory concentrations (MIC) between 3.123.12 and 12.5μg/mL12.5\mu g/mL, demonstrating superior efficacy compared to standard antibiotics such as ciprofloxacin .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate nitrile precursors and amines under controlled conditions. Various synthetic routes can yield different derivatives with enhanced biological properties.

Common Synthetic Routes

  • Cyclization Reaction : The condensation of an amine with a nitrile precursor followed by cyclization.
  • Modification of Substituents : Altering the substituents on the pyrrole ring can lead to variations in biological activity.

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